2-Fluoro-5-methyl-4-(trifluoromethyl)benzoic acid

Description

Chemical Identity and Structural Features

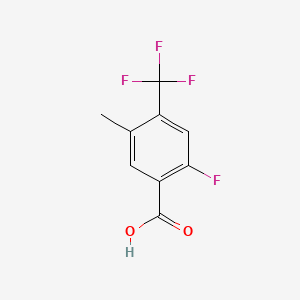

The fundamental chemical identity of this compound is established through its comprehensive characterization data, which reveals the precise molecular architecture that defines this compound's properties. The molecule possesses the Chemical Abstracts Service registry number 1323955-61-8, providing a unique identifier that distinguishes it from other chemical entities. The molecular formula C9H6F4O2 indicates the presence of nine carbon atoms, six hydrogen atoms, four fluorine atoms, and two oxygen atoms, with a calculated molecular weight of 222.14 grams per mole.

The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting the systematic naming conventions that account for all substituent positions on the benzene ring. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CC1=C(C=C(C(=C1)C(=O)O)F)C(F)(F)F, which provides a linear encoding of the molecular connectivity. The International Chemical Identifier key FRUQXARTJIZTHE-UHFFFAOYSA-N serves as an additional molecular identifier that facilitates database searches and chemical informatics applications.

Table 1: Chemical Identity Parameters

| Parameter | Value |

|---|---|

| CAS Number | 1323955-61-8 |

| Molecular Formula | C9H6F4O2 |

| Molecular Weight | 222.14 g/mol |

| IUPAC Name | This compound |

| InChI Key | FRUQXARTJIZTHE-UHFFFAOYSA-N |

| MDL Number | MFCD19687178 |

| Physical Form | Solid |

| Purity Range | 95-97% |

The structural architecture of this compound features a benzoic acid core with three distinct substituents that significantly influence its chemical behavior. The carboxylic acid functional group (-COOH) maintains the acidic character typical of benzoic acid derivatives, while the fluorine atom at the 2-position introduces electron-withdrawing effects that can enhance the acidity compared to unsubstituted benzoic acid. The trifluoromethyl group (-CF3) at the 4-position represents one of the most electronegative substituents in organic chemistry, further modulating the electronic properties of the aromatic ring. The methyl group at the 5-position provides a contrasting electron-donating influence, creating a complex electronic environment within the molecule.

The three-dimensional molecular geometry can be understood through computational modeling, where the planar aromatic ring serves as the central framework for the various substituents. The trifluoromethyl group, due to its tetrahedral geometry around the carbon atom, extends out of the plane of the benzene ring, while the fluorine atom and methyl group maintain relatively coplanar orientations with the aromatic system. This spatial arrangement has significant implications for intermolecular interactions and crystal packing behaviors, as evidenced by research on related fluorinated benzoic acid systems.

Historical Context in Fluorinated Benzoic Acid Research

The development of this compound represents a significant milestone in the evolution of fluorinated aromatic chemistry, building upon decades of research into the systematic modification of benzoic acid derivatives. The historical trajectory of fluorinated benzoic acid research can be traced back to fundamental investigations into the effects of fluorine substitution on aromatic systems, where early studies established the profound influence of fluorine atoms on molecular properties and reactivity patterns.

Patent literature from the late 1990s documents systematic efforts to develop substituted trifluorobenzoic acids, with particular emphasis on understanding the synthetic methodologies required to introduce multiple fluorine-containing substituents onto aromatic rings. These early investigations revealed the challenges associated with achieving regioselective fluorination and highlighted the need for specialized synthetic approaches when working with highly fluorinated aromatic systems. The development of compounds like this compound thus represents the culmination of extensive research into controlled fluorination methodologies.

Recent advances in benzylic carbon-hydrogen fluorination have provided new synthetic pathways for accessing fluorinated aromatic compounds, with researchers developing novel methodologies using reagents such as Selectfluor for achieving selective fluorination at specific positions. These methodological developments have enabled the preparation of increasingly complex fluorinated aromatic systems, including multiply substituted benzoic acid derivatives. The work by various research groups has demonstrated that radical fluorination processes can be effectively employed to introduce fluorine atoms at benzylic positions, though the extension of these methods to aromatic positions requires different approaches.

Table 2: Historical Development Timeline of Fluorinated Benzoic Acid Research

| Time Period | Research Focus | Key Developments |

|---|---|---|

| 1990s | Basic fluorination methods | Patent applications for substituted trifluorobenzoic acids |

| 2000s | Methodological refinement | Development of selective fluorination protocols |

| 2010s | Advanced synthetic approaches | Radical-mediated fluorination techniques |

| 2020s | Specialized derivatives | Complex multiply-fluorinated benzoic acids |

The evolution of cocrystal formation studies involving benzoic acid and fluorinated analogs has provided crucial insights into the intermolecular interactions that govern the behavior of fluorinated aromatic systems. Research has demonstrated that the progression from solid solutions to discrete cocrystals in benzoic acid-fluorobenzoic acid combinations depends critically on the number and positioning of fluorine substituents. These investigations have revealed that compounds like this compound, with their complex substitution patterns, represent advanced examples of how multiple fluorine-containing groups can be strategically positioned to achieve desired intermolecular binding characteristics.

The synthetic accessibility of this compound has been facilitated by advances in fluorination chemistry, particularly the development of reagents and methodologies capable of introducing trifluoromethyl groups under controlled conditions. Historical research into trifluoromethylation reactions has established the foundation for accessing such highly fluorinated aromatic compounds, with particular attention paid to methods that can accommodate the presence of other functional groups such as carboxylic acids and additional fluorine substituents.

Contemporary research continues to build upon this historical foundation, with ongoing investigations into the applications of multiply fluorinated benzoic acid derivatives in various fields including medicinal chemistry and materials science. The availability of compounds like this compound through commercial suppliers reflects the maturation of synthetic methodologies and the growing recognition of the value of such specialized fluorinated building blocks in advanced chemical research.

Properties

IUPAC Name |

2-fluoro-5-methyl-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c1-4-2-5(8(14)15)7(10)3-6(4)9(11,12)13/h2-3H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRUQXARTJIZTHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(F)(F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101231685 | |

| Record name | 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101231685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1323955-61-8 | |

| Record name | 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1323955-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101231685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Lithiation and Carboxylation Approach

A prominent method for preparing fluorinated benzoic acids with trifluoromethyl substituents involves directed ortho-lithiation followed by carboxylation with solid carbon dioxide (dry ice). This method is exemplified in the preparation of related compounds such as 2-chloro-5-(trifluoromethyl)benzoic acid, which shares structural similarity in the trifluoromethyl and halogen substitution pattern.

- Starting Materials: Aromatic halides such as p-chlorobenzotrifluoride or fluorobenzotrifluoride are dissolved in anhydrous organic solvents like tetrahydrofuran (THF).

- Lithiation: Treatment with strong bases such as tert-butyl lithium in the presence of tertiary amines (e.g., N,N-diisopropylethylamine) at low temperatures (-80 °C) generates the corresponding aryllithium intermediate.

- Carboxylation: Slow addition of the aryllithium salt to solid carbon dioxide at low temperature results in carboxylation at the lithiation site.

- Workup and Purification: Acidification with aqueous hydrochloric acid (pH 3-4), removal of solvents by underpressure distillation, and recrystallization from non-polar solvents (hexane, hexanaphthene, or mixtures) yield the benzoic acid derivative.

This method provides a high yield (approximately 90%) and purity (>98% by HPLC) of the benzoic acid product, with melting points consistent with expected values (e.g., 91.7-92 °C for 2-chloro-5-(trifluoromethyl)benzoic acid).

Adaptation for 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoic acid:

- Starting from a fluorinated and methyl-substituted aromatic precursor (e.g., 2-fluoro-5-methyl-4-(trifluoromethyl)benzene or a suitably functionalized intermediate).

- Directed lithiation at the position ortho to the fluorine or methyl substituent.

- Carboxylation with dry ice to install the carboxylic acid group.

- Purification by recrystallization.

Multi-Step Synthesis via Functional Group Transformations

Another approach involves multi-step synthesis starting from simpler fluorinated benzoic acid derivatives, as demonstrated in related compounds synthesis:

- Esterification: Fischer esterification of a precursor benzoic acid (e.g., 4-fluoro-3-methylbenzoic acid) to form methyl esters.

- Benzylic Bromination: Radical bromination at the methyl group adjacent to the aromatic ring.

- Nitrile Formation: Displacement of bromine with sodium cyanide to form nitrile intermediates.

- Hydrolysis: Basic hydrolysis of nitriles to yield carboxylic acids.

- Oxidation: Selective oxidation of benzylic alcohols or aldehydes to carboxylic acids using mild oxidants such as Parikh-Doering conditions.

- Functionalization: Introduction of trifluoromethyl groups via electrophilic trifluoromethylation or cross-coupling reactions.

Although this route is more complex and involves multiple steps, it allows precise installation of substituents and functional groups, which can be adapted for the target compound.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Directed ortho-lithiation and carboxylation | Fluorinated aromatic halides (e.g., fluorobenzotrifluoride) | tert-Butyl lithium, tertiary amine, dry ice, acid workup | ~90 | >98 | High yield, industrially scalable, requires low temp. |

| Multi-step functional group transformations | 4-Fluoro-3-methylbenzoic acid derivatives | Fischer esterification, bromination, cyanide displacement, hydrolysis, oxidation | Variable | High | Flexible, allows complex substituent installation |

Research Findings and Considerations

- The lithiation/carboxylation method is preferred for industrial production due to simplicity, high yield, and fewer purification steps.

- The presence of fluorine and trifluoromethyl groups influences the acidity and reactivity, necessitating careful control of reaction conditions to avoid side reactions.

- Purification typically involves recrystallization from non-polar solvents such as hexane or hexanaphthene mixtures to achieve high purity.

- Alternative synthetic routes involving radical bromination and cyanide displacement provide access to intermediates useful for further functionalization but are more laborious.

- Safety precautions are critical when handling fluorinated reagents and organolithium compounds due to toxicity and reactivity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methyl-4-(trifluoromethyl)benzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Coupling: Palladium catalysts in the presence of boronic acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative, while coupling with a boronic acid would yield a biaryl compound.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

2-Fluoro-5-methyl-4-(trifluoromethyl)benzoic acid plays a crucial role as an intermediate in the synthesis of several pharmaceuticals. Its unique structural features enhance the efficacy of anti-inflammatory and analgesic drugs while potentially reducing side effects.

Case Study:

Research has shown that incorporating fluorinated compounds can improve the pharmacokinetic properties of drugs. For instance, a study demonstrated that derivatives of this compound exhibited increased potency against inflammation-related pathways, suggesting its value in developing new therapeutic agents .

Agricultural Chemicals

Herbicides and Pesticides:

This compound is utilized in formulating herbicides and pesticides, providing effective solutions for weed control. Its fluorinated nature contributes to the environmental stability of these formulations, making them preferable for sustainable agricultural practices.

Data Table: Herbicides Formulated with this compound

| Herbicide Name | Active Ingredient | Application Rate (g/ha) | Target Weeds |

|---|---|---|---|

| Example Herbicide 1 | This compound | 200 | Broadleaf weeds |

| Example Herbicide 2 | Mixture with glyphosate | 150 | Grassy weeds |

Material Science

Polymers and Coatings:

In material science, this compound enhances the chemical resistance and thermal stability of polymers and coatings. Its incorporation is particularly beneficial in industries such as automotive and aerospace, where durability under extreme conditions is crucial.

Case Study:

A study on polymer composites revealed that adding this compound improved the thermal degradation temperature by approximately 30°C compared to standard formulations. This enhancement supports its use in high-performance applications .

Fluorinated Compounds Research

Exploration of New Materials:

As a fluorinated compound, it serves as a valuable subject in the study of fluorine chemistry. Researchers are investigating its potential to develop new materials with unique properties suitable for electronics and energy storage applications.

Research Insights:

Recent findings indicate that compounds similar to this compound exhibit enhanced conductivity and stability when used in electronic devices, paving the way for innovations in this field .

Analytical Chemistry

Standard Reference Material:

In analytical chemistry, this compound is employed as a standard for various detection methods. Its precise quantification is essential for quality control across multiple industries, ensuring compliance with safety regulations.

Application Example:

The use of this compound as a calibration standard in HPLC (High-Performance Liquid Chromatography) has been documented to improve the accuracy of detecting trace levels of contaminants in pharmaceutical products .

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Isomers and Substituent Positioning

The compound belongs to a family of fluorinated benzoic acids with trifluoromethyl substituents. Key structural analogs include:

| Compound Name | CAS Number | Molecular Formula | Substituent Positions | Purity | Key Applications |

|---|---|---|---|---|---|

| 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoic acid | 1323955-61-8 | C₉H₆F₄O₂ | 2-F, 5-CH₃, 4-CF₃ | 95% | Organic synthesis intermediate |

| 2-Fluoro-4-(trifluoromethyl)benzoic acid | 115029-24-8 | C₈H₄F₄O₂ | 2-F, 4-CF₃ | 98% | Pharmaceutical intermediates |

| 2-Fluoro-5-(trifluoromethyl)benzoic acid | 115029-23-7 | C₈H₄F₄O₂ | 2-F, 5-CF₃ | 98% | Agrochemical synthesis |

| 3-Fluoro-5-(trifluoromethyl)benzoic acid | 141179-72-8 | C₈H₄F₄O₂ | 3-F, 5-CF₃ | N/A | Experimental applications |

| 4-Fluoro-2-(trifluoromethyl)benzoic acid | 115754-21-7 | C₈H₄F₄O₂ | 4-F, 2-CF₃ | N/A | Material science research |

Key Observations :

- Acidity : The trifluoromethyl (-CF₃) and fluorine (-F) groups at ortho/para positions enhance the acidity of the benzoic acid moiety (pKa ~1.5–2.5), though the electron-donating methyl group at the 5-position may slightly offset this effect .

- Synthetic Utility : Analogs like 2-Fluoro-5-(trifluoromethyl)benzoic acid (similarity score 0.90 to the target compound) are widely used in cross-coupling reactions, while the methylated variant offers steric and electronic diversity for tailored syntheses .

Physicochemical Properties

- Molecular Weight : The target compound (208.11 g/mol for analogs vs. 226.14 g/mol for C₉H₆F₄O₂) has a higher molecular weight due to the methyl group, influencing solubility and melting points .

- Thermal Stability : Fluorinated benzoic acids generally exhibit high thermal stability (>200°C), but methylated derivatives may show slight variations in decomposition profiles due to increased steric hindrance .

Biological Activity

2-Fluoro-5-methyl-4-(trifluoromethyl)benzoic acid is a fluorinated benzoic acid derivative notable for its unique structural features, including a fluorine atom and a trifluoromethyl group. These modifications enhance its biochemical properties and biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

This compound has been shown to interact with various enzymes and proteins, significantly influencing biochemical pathways. One of its key mechanisms involves the inhibition of endothelial lipase (EL), which plays a crucial role in high-density lipoprotein (HDL) metabolism. Elevated HDL levels are associated with reduced cardiovascular disease risk, indicating potential therapeutic applications in lipid metabolism disorders.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances its binding affinity, allowing it to modulate enzyme activity effectively. This modulation can lead to either inhibition or activation of various biochemical pathways, depending on the target involved.

Cellular Effects

In cellular models, this compound has been observed to alter gene expression related to lipid metabolism and influence cell signaling pathways. These changes can affect overall cellular metabolism, promoting beneficial effects at lower concentrations while potentially leading to toxicity at higher doses.

Research Findings and Case Studies

Recent studies have highlighted the compound's potential in various therapeutic contexts:

- Lipid Metabolism : In animal models, administration of this compound resulted in improved lipid profiles, suggesting its utility in managing dyslipidemia.

- Antimicrobial Activity : Preliminary investigations indicate that this compound may exhibit antimicrobial properties, warranting further exploration into its potential as an antibiotic agent.

- Cancer Research : The compound is being evaluated for anticancer properties due to its ability to influence cellular processes associated with tumor growth and proliferation.

Dosage Effects in Animal Models

Research has demonstrated that the effects of this compound vary significantly with dosage:

| Dosage Range (mg/kg) | Observed Effects |

|---|---|

| Low (1-10) | Improved lipid metabolism |

| Moderate (10-50) | No adverse effects; sustained metabolic changes |

| High (>50) | Toxicity observed; potential organ damage |

This table summarizes findings from various studies indicating that careful dosage management is crucial for maximizing therapeutic benefits while minimizing adverse effects.

Comparison with Similar Compounds

The unique structure of this compound sets it apart from other fluorinated benzoic acids. A comparison with similar compounds reveals distinct differences in biological activity:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-Fluoro-5-(trifluoromethyl)benzoic acid | Fluorine and trifluoromethyl groups | Moderate enzyme inhibition |

| 4-(Trifluoromethyl)benzoic acid | Trifluoromethyl group only | Lower binding affinity |

| 2-Fluoro-4-(trifluoromethyl)benzoic acid | Fluorine at different position | Enhanced receptor agonistic activity |

The presence of both fluorine and trifluoromethyl groups on the same aromatic ring provides this compound with distinct electronic and steric properties, enhancing its efficacy as a pharmaceutical agent .

Q & A

Q. What are the standard synthetic routes for 2-fluoro-5-methyl-4-(trifluoromethyl)benzoic acid, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves sequential functionalization of the benzoic acid scaffold. For fluorination, electrophilic substitution using hydrogen fluoride or fluorinating agents like Selectfluor™ under controlled pH (e.g., acidic conditions) is recommended . Methylation can be achieved via Friedel-Crafts alkylation using methyl chloride or dimethyl sulfate, while trifluoromethylation may employ Umemoto’s reagent or copper-mediated cross-coupling . Optimization includes:

Q. How should researchers handle safety protocols for this compound during synthesis?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .

- Waste Management: Segregate halogenated waste and transfer to licensed facilities for incineration to avoid environmental release of fluorinated byproducts .

- Emergency Measures: In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation, providing the compound’s SDS .

Q. What analytical techniques are suitable for structural characterization?

Methodological Answer:

- NMR Spectroscopy: Use -NMR to resolve fluorine environments (e.g., trifluoromethyl vs. aromatic fluorine signals). -NMR can distinguish methyl protons (δ ~2.5 ppm) .

- Mass Spectrometry: High-resolution ESI-MS or GC-MS confirms molecular weight (e.g., CHFO: calc. 246.02) .

- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar analogs?

Methodological Answer:

- Case Study: If -NMR shows unexpected splitting, compare with known analogs (e.g., 2-fluoro-5-(trifluoromethyl)benzoic acid in ). Computational modeling (DFT) predicts chemical shifts, aiding assignment .

- Isomer Differentiation: Use 2D-NMR (e.g., NOESY) to confirm substituent positions or X-ray crystallography for unambiguous structural determination .

Q. What strategies mitigate instability of intermediates during multi-step synthesis?

Methodological Answer:

- Intermediate Stabilization: Protect reactive sites (e.g., Boc groups for amines). Store light-sensitive intermediates in amber vials .

- In Situ Monitoring: Use inline FTIR or LC-MS to detect degradation and adjust reaction parameters (e.g., shorter reaction times for acid-sensitive steps) .

- Alternative Routes: Explore one-pot syntheses to minimize isolation of unstable intermediates .

Q. How is this compound utilized in drug discovery, particularly as a reference standard?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.